{4-[(2-Chlorobenzyl)amino]phenyl}acetic acid
Overview
Description
Mechanism of Action
Target of Action
It’s worth noting that bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the compound , have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, which are structurally similar, have been shown to influence a variety of biological pathways .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been shown to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by a variety of environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {4-[(2-Chlorobenzyl)amino]phenyl}acetic acid typically involves the reaction of 2-chlorobenzylamine with phenylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
{4-[(2-Chlorobenzyl)amino]phenyl}acetic acid is widely used in scientific research, particularly in the following areas:
Chemistry: As a reagent in organic synthesis and reaction studies.
Biology: In the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
4-Chlorophenylacetic acid: Known for its anticancer properties and use in the treatment of estrogen-sensitive breast cancer.
2-Amino-5-nitropyridine 4-chlorobenzoic acid: A novel organic adduct compound with applications in nonlinear optics and optical limiting.
Uniqueness: {4-[(2-Chlorobenzyl)amino]phenyl}acetic acid stands out due to its specific structural features and unique applications in proteomics research. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-[4-[(2-chlorophenyl)methylamino]phenyl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-14-4-2-1-3-12(14)10-17-13-7-5-11(6-8-13)9-15(18)19/h1-8,17H,9-10H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRROBCBHWAZEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)CC(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324563 | |
Record name | 2-[4-[(2-chlorophenyl)methylamino]phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101324563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24814597 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
656815-56-4 | |
Record name | 2-[4-[(2-chlorophenyl)methylamino]phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101324563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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